molecular formula C18H14Cl2N4O3S2 B2651070 4-chloro-N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 896022-14-3

4-chloro-N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2651070
CAS RN: 896022-14-3
M. Wt: 469.36
InChI Key: JIAKIDAZNINKDV-UHFFFAOYSA-N
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Description

4-chloro-N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H14Cl2N4O3S2 and its molecular weight is 469.36. The purity is usually 95%.
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Scientific Research Applications

Nematocidal Activity

Research has explored the synthesis of novel 1,2,4-oxadiazole derivatives, including those with a 1,3,4-thiadiazole amide group, which have demonstrated promising nematocidal activities. Specifically, certain compounds showed significant mortality rates against Bursaphelenchus xylophilus, an agriculturally relevant nematode. These compounds also impacted the nematode's respiration and movement, suggesting their potential as effective nematicides (Liu, Wang, Zhou, & Gan, 2022).

Antimicrobial and Anticancer Potentials

A study on 4-thiazolidinone derivatives, which are structurally related, highlighted their in vitro antimicrobial and anticancer potentials. Specific derivatives exhibited notable efficacy against microbial strains and cancer cell lines, underscoring the therapeutic potential of these compounds in addressing infectious diseases and cancer (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).

Potential in Photodynamic Therapy for Cancer

Another research area involves the synthesis of zinc phthalocyanine derivatives, which have shown high singlet oxygen quantum yield. These derivatives are significant for their potential application in photodynamic therapy, a treatment modality for cancer. The high singlet oxygen quantum yield indicates their effectiveness in producing reactive oxygen species to kill cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Pharmaceutical Intermediates

In pharmaceutical chemistry, such compounds have been utilized in the synthesis of intermediates for cephalosporins, a class of antibiotics. Improved synthesis methods for such intermediates indicate the relevance of these compounds in developing more efficient and cost-effective pharmaceutical products (Zhao, 2007).

properties

IUPAC Name

4-chloro-N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O3S2/c1-27-14-7-6-12(20)8-13(14)21-15(25)9-28-18-24-23-17(29-18)22-16(26)10-2-4-11(19)5-3-10/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAKIDAZNINKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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